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Compound of Interest

Compound Name: Scolymoside

Cat. No.: B600558 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scolymoside, also known as Luteolin-7-rutinoside, is a flavonoid glycoside found in various

plants, notably in the leaves of artichoke (Cynara scolymus L.). It is recognized for its potential

therapeutic properties, including antioxidant and anti-inflammatory activities. This document

provides a comprehensive protocol for the extraction, purification, and identification of

Scolymoside from plant materials. The methodologies detailed herein are synthesized from

established scientific literature to provide a robust guide for laboratory applications.

I. Data Presentation
The isolation of Scolymoside involves several steps, each with potential variations in yield

depending on the starting material and extraction conditions. The following tables summarize

quantitative data gathered from various studies to provide an overview of expected outcomes.

Table 1: Summary of Extraction Yields for Scolymoside and Related Compounds from Cynara

scolymus Leaves
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Extraction
Method

Solvent
System

Plant
Material

Compound/
Fraction

Reported
Yield

Reference

Soxhlet

Extraction

80%

Methanol

Cynara

scolymus L.

leaves

Crude

Flavonoid

Extract

Not explicitly

stated, but

used for

further

fractionation

[1]

Soxhlet

Extraction

80%

Methanol

Cynara

scolymus L.

leaves

Sub-fraction

containing

Scolymoside

1.30 g from

500 g of

leaves (as

part of a

larger

fraction)

[2]

Supercritical

CO2

Extraction

CO2

Cynara

cardunculus

var. scolymus

leaf by-

products

Luteolin 7-O-

rutinoside

Quantified

but specific

yield not

provided

Ultrasound-

Assisted

Extraction

50:50% v/v

ethanol:

water

Cynara

cardunculus

var. scolymus

leaf by-

products

Total Phenols

Content

7.22 ± 0.58

mg/g dry

plant

Table 2: Chromatographic Parameters for the Analysis and Purification of Scolymoside
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Chromatogr
aphic
Technique

Stationary
Phase

Mobile
Phase /
Eluent
System

Detection Purpose Reference

Thin Layer

Chromatogra

phy (TLC)

Silica Gel

Toluene-

Chloroform-

Acetone

(40:25:35)

UV light (366

nm)

Monitoring

Fractions
[2]

Thin Layer

Chromatogra

phy (TLC)

Silica Gel

Ethyl acetate:

Methanol:

Formic acid

(50:50:1)

UV light (366

nm)

Monitoring

Fractions
[3]

Column

Chromatogra

phy

Silica Gel

Gradient of

Hexane,

Dichlorometh

ane, and

Methanol

TLC

Monitoring
Fractionation [1][2]

Preparative

HPLC
C18

Methanol-

0.1%

aqueous

acetic acid

(gradient or

isocratic)

UV Detector
Final

Purification
[4]

Analytical

HPLC
C18

Isopropanol/a

cetonitrile/me

thanol/0.3%

aqueous

formic acid

(18:30:12:40)

and 0.3%

aqueous

formic acid

DAD-MS
Analysis and

Quantification
[5]
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II. Experimental Protocols
This section provides detailed methodologies for the isolation and purification of Scolymoside
from plant materials, primarily focusing on Cynara scolymus L. (artichoke) leaves.

Protocol 1: Extraction and Fractionation of Scolymoside
1. Preparation of Plant Material:

Collection: Collect fresh leaves of Cynara scolymus L.

Drying: Air-dry the leaves in a shaded, well-ventilated area or use a plant dryer at a

controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

Grinding: Grind the dried leaves into a fine powder using a mechanical grinder to increase

the surface area for efficient extraction.

2. Defatting of Plant Material:

Place 500 g of the powdered leaves in a Soxhlet apparatus.

Extract with n-hexane for 24 hours to remove nonpolar compounds such as fats and waxes.

[1]

Discard the hexane extract and allow the defatted plant material to air dry completely.

3. Methanolic Extraction:

Transfer the defatted leaf powder to the Soxhlet apparatus.

Extract with 3 liters of 80% methanol for a minimum of 24 hours or until the solvent running

through the siphon is colorless.[1]

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a

temperature not exceeding 50°C to obtain the crude extract.

4. Liquid-Liquid Partitioning (Optional Fractionation Step):

Suspend the crude methanolic extract in distilled water.
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Perform sequential partitioning with solvents of increasing polarity, such as ethyl acetate and

n-butanol. Scolymoside is expected to be enriched in the more polar fractions (e.g., ethyl

acetate or the subsequent aqueous phase).

Protocol 2: Purification of Scolymoside by Column
Chromatography
1. Preparation of the Column:

Use a glass column packed with silica gel (e.g., 100 g, 60 x 3 cm) as the stationary phase.[2]

Equilibrate the column with the initial mobile phase (n-hexane).

2. Sample Loading:

Adsorb the crude extract or the enriched fraction onto a small amount of silica gel.

Allow the solvent to evaporate completely.

Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution:

Begin elution with n-hexane and gradually increase the polarity of the mobile phase by

adding dichloromethane and then methanol.[2] A suggested gradient is as follows:

100% n-hexane

n-hexane:dichloromethane mixtures (e.g., 9:1, 1:1, 1:9)

100% dichloromethane

dichloromethane:methanol mixtures (e.g., 9:1, 1:1, 1:9)

100% methanol

Collect fractions of a consistent volume (e.g., 10-20 mL).
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4. Fraction Monitoring:

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

[1]

Use a mobile phase such as Toluene:Chloroform:Acetone (40:25:35) or Ethyl

acetate:Methanol:Formic acid (50:50:1).[2][3]

Visualize the spots under UV light at 366 nm. Scolymoside and other flavonoids will appear

as dark spots.

Pool the fractions that show a prominent spot corresponding to the Rf value of a

Scolymoside standard, if available.

Protocol 3: Final Purification by Preparative High-
Performance Liquid Chromatography (Prep-HPLC)
1. Sample Preparation:

Dissolve the pooled and concentrated fractions from column chromatography in the initial

mobile phase for HPLC.

Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm particle size) is

suitable for preparative scale.[4]

Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid or formic

acid, is commonly used for flavonoid separation.[4]

Solvent A: Water with 0.1% acetic acid

Solvent B: Methanol with 0.1% acetic acid

Gradient Program: An example of a linear gradient could be:
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0-5 min: 20% B

5-35 min: 20% to 80% B

35-40 min: 80% B

40-45 min: 80% to 20% B

45-50 min: 20% B (re-equilibration)

Note: This gradient is a starting point and should be optimized based on analytical HPLC

runs.

Flow Rate: A typical flow rate for a 10.0 mm ID column is 4-5 mL/min.[4]

Detection: Monitor the elution at a wavelength of approximately 340-350 nm, which is the

absorption maximum for many flavones.

Fraction Collection: Collect the peak corresponding to the retention time of Scolymoside.

3. Post-Purification:

Combine the collected fractions containing pure Scolymoside.

Remove the organic solvent using a rotary evaporator.

Lyophilize the remaining aqueous solution to obtain pure Scolymoside as a solid.

III. Mandatory Visualization
The following diagrams illustrate the experimental workflow for isolating Scolymoside and the

signaling pathways it may modulate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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